3-(2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamido)propanoic acid
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Overview
Description
3-(2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)PROPANOIC ACID is a complex organic compound with a unique structure that combines elements of benzodioxepin and chromen. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)PROPANOIC ACID involves multiple steps, starting with the preparation of the benzodioxepin and chromen intermediates. These intermediates are then coupled through a series of reactions, including esterification and amidation, under controlled conditions. The reaction typically requires the use of organic solvents such as ethanol or methanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
3-(2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-PROPENOIC ACID: Shares the benzodioxepin structure but differs in the chromen moiety.
3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol: Contains the benzodioxepin core but with a thiol group instead of the chromen structure.
Uniqueness
3-(2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)PROPANOIC ACID is unique due to its combination of benzodioxepin and chromen structures, which may confer distinct chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C24H23NO8 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
3-[[2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C24H23NO8/c1-14-23(15-3-6-18-20(11-15)31-10-2-9-30-18)24(29)17-5-4-16(12-19(17)33-14)32-13-21(26)25-8-7-22(27)28/h3-6,11-12H,2,7-10,13H2,1H3,(H,25,26)(H,27,28) |
InChI Key |
QZSZJGZMMPGJSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NCCC(=O)O)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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